molecular formula C9H22Cl2N2O B1382156 (2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride CAS No. 1803586-88-0

(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride

Cat. No. B1382156
CAS RN: 1803586-88-0
M. Wt: 245.19 g/mol
InChI Key: HEMOQZOFCMDDBE-UHFFFAOYSA-N
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Description

The compound “(2-Aminoethyl)(methyl)(oxan-3-ylmethyl)amine dihydrochloride” is a chemical substance with the molecular formula C9H22Cl2N2O and a molecular weight of 245.19 g/mol . It is available for purchase online for pharmaceutical testing .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, amines in general can undergo a variety of reactions. For example, they can be oxidized to form amine oxides .

Scientific Research Applications

Synthesis and Structural Characterization

  • Tripodal Amine Derivatives : The synthesis and characterization of unsymmetrical tripodal amines, including those with varying arm lengths and their complexes with metals such as Cu(II), have been explored. These compounds, including analogs of the queried chemical structure, exhibit potential in forming complexes with metal ions, highlighting their role in coordination chemistry and potential applications in catalysis and material science (Keypour et al., 2015).

Coordination Chemistry and Catalysis

  • Metal Complex Formation : Studies on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines reveal insights into the impact of arm length and molecular interactions on complex structures. These findings can contribute to the development of new materials and catalysts (Keypour et al., 2015).

Biological Applications

  • Antimicrobial Activity : Some derivatives have been synthesized and evaluated for antimicrobial activity, showing promising results against various bacteria and yeast. This suggests potential applications in developing new antimicrobial agents (Behbehani et al., 2011).

DNA Cleavage Activity

  • DNA Interaction Studies : Mononuclear Ni(II) complexes of Schiff base ligands formed from unsymmetrical tripodal amines have been investigated for their DNA cleavage activity, indicating potential applications in biotechnology and pharmaceutical research (Keypour et al., 2017).

properties

IUPAC Name

N'-methyl-N'-(oxan-3-ylmethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-11(5-4-10)7-9-3-2-6-12-8-9;;/h9H,2-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMOQZOFCMDDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1CCCOC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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